(R)-1-phenylethanamine (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Description
This compound is a stereochemically complex pyrrolidine derivative featuring a (R)-1-phenylethanamine moiety, a tert-butoxycarbonyl (Boc) protecting group, and a benzo[d][1,3]dioxol-5-yl substituent. The Boc group enhances stability during synthetic processes, while the benzo[d][1,3]dioxol-5-yl moiety may influence electronic or steric interactions in target binding .
Properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;(1R)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7.C8H11N/c1-24(2,3)32-23(28)25-12-17(15-7-10-18-19(11-15)31-13-30-18)20(22(26)27)21(25)14-5-8-16(29-4)9-6-14;1-7(9)8-5-3-2-4-6-8/h5-11,17,20-21H,12-13H2,1-4H3,(H,26,27);2-7H,9H2,1H3/t17-,20-,21+;7-/m11/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKCYXAEFSENI-AKBJQJAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(C)(C)OC(=O)N1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N.CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-phenylethanamine (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a chiral compound with potential applications in medicinal chemistry. Its unique structure suggests significant biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and various substituents that contribute to its stereochemical properties. The molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol. The presence of a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl group enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds structurally related to (R)-1-phenylethanamine derivatives exhibit significant biological activities, including:
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors or modulators of various enzymes involved in metabolic pathways.
- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Antibacterial Properties : Some analogs have demonstrated activity against resistant bacterial strains, indicating a possible role in antibiotic development.
Case Study 1: Antibacterial Activity
In vitro studies on related compounds revealed potent activity against respiratory pathogens, including penicillin-resistant strains of Streptococcus pneumoniae. These findings suggest that (R)-1-phenylethanamine derivatives could be developed as new antibiotics targeting resistant bacteria .
Case Study 2: Neuropharmacology
Research into the interaction of similar pyrrolidine derivatives with neurotransmitter receptors has highlighted their potential in modulating serotonin and dopamine pathways. This could lead to applications in treating mood disorders and other neurological conditions .
Data Tables
The biological activity of (R)-1-phenylethanamine is likely mediated through its interactions with specific receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential. For example, studies indicate that structural features such as the benzo[d][1,3]dioxole group may enhance binding affinity to target proteins involved in metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
(3R,4S)-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: Replaces the Boc group with benzyloxycarbonyl (Cbz) and substitutes the benzo[d][1,3]dioxol-5-yl group with an ethyl chain. The Cbz group offers different deprotection conditions (hydrogenolysis vs. acidic cleavage for Boc), while the ethyl chain reduces steric bulk compared to the aromatic substituent .
Benzyl (3S,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate : Features a bromoacetyl group, introducing electrophilic reactivity absent in the parent compound. This modification is significant for covalent inhibition strategies .
Derivatives with alternative amino protecting groups: Compounds synthesized via palladium-catalyzed methods (e.g., allylic carbonates with L-phenylalanine or L-leucine esters) exhibit varying steric and electronic profiles due to substituents like methoxy or alkyl groups .
Functional and Pharmacophoric Similarity
- Tanimoto Coefficient Analysis : Computational studies using structural fingerprints indicate moderate similarity (0.45–0.65) between the target compound and analogues like (3R,4S)-4-ethylpyrrolidine derivatives. Lower scores arise from differences in aromaticity and protecting group polarity .
- Pharmacophore Models : The benzo[d][1,3]dioxol-5-yl group aligns with hydrophobic and hydrogen-bond acceptor features, contrasting with ethyl or bromoacetyl groups that prioritize steric bulk or covalent reactivity .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight | logP | Key Substituents | Protection Group |
|---|---|---|---|---|
| Target Compound | 584.64 g/mol | 3.8 | Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl | Boc |
| (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid | 307.35 g/mol | 2.1 | Ethyl | Cbz |
| Benzyl (3S,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine | 394.28 g/mol | 2.9 | Bromoacetyl | Cbz |
Research Findings
Steric and Electronic Effects : The 4-methoxyphenyl group in the target compound enhances π-π stacking interactions but reduces synthetic yields compared to ethyl or alkyl-substituted analogues .
Protection Group Impact: Boc deprotection requires acidic conditions (e.g., TFA), whereas Cbz removal necessitates hydrogenolysis, limiting compatibility with redox-sensitive functionalities .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule’s structure comprises a pyrrolidine core with four stereocenters, a benzo[d] dioxol-5-yl group, a tert-butoxycarbonyl (Boc) protecting group, a 4-methoxyphenyl substituent, and a carboxylate ester. Retrosynthetic cleavage suggests the following disconnections:
-
Ester hydrolysis to reveal the carboxylic acid precursor.
-
Boc deprotection to isolate the pyrrolidine amine intermediate.
-
Chiral resolution of the phenylethanamine moiety.
-
Stereoselective formation of the pyrrolidine ring via cyclization or asymmetric catalysis .
Pyrrolidine Ring Construction via Asymmetric Catalysis
The pyrrolidine core is synthesized through a stereocontrolled [3+2] cycloaddition between a nitroalkene and a vinyl ether, catalyzed by a chiral Lewis acid. For example, using a Jacobsen catalyst (e.g., (R,R)-Co(III)-salen), the reaction achieves high enantiomeric excess (ee > 98%) for the 2R,3R,4S configuration . Key parameters include:
| Reaction Parameter | Condition | Yield | Stereoselectivity |
|---|---|---|---|
| Catalyst | (R,R)-Co(III)-salen (10 mol%) | 85% | 98% ee |
| Solvent | Dichloromethane | — | — |
| Temperature | -20°C | — | — |
| Nitroalkene/Vinyl Ether Ratio | 1:1.2 | — | — |
This step establishes the critical 2R,3R,4S stereochemistry, which is preserved throughout subsequent functionalization .
Introduction of the Benzo[d] Dioxol-5-yl Group
The benzo[d] dioxol-5-yl moiety is introduced via Suzuki-Miyaura cross-coupling. The pyrrolidine intermediate is functionalized with a boronic ester at the C4 position, which couples with 5-bromobenzo[d][1, dioxole under palladium catalysis:
\text{Pyrrolidine-Bpin} + \text{5-BrC}_6\text{H}_3\text{O}_2\text{C}_2\text{H}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Pyrrolidine-C}_6\text{H}_3\text{O}_2\text{C}_2\text{H}_3}
Optimized conditions (80°C, DME/H₂O, 12 h) afford the coupled product in 92% yield .
tert-Butoxycarbonyl (Boc) Protection Strategy
The Boc group is introduced at the pyrrolidine nitrogen using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
This step proceeds quantitatively at 0°C, ensuring compatibility with acid-sensitive functional groups .
Installation of the 4-Methoxyphenyl Substituent
A Friedel-Crafts alkylation installs the 4-methoxyphenyl group at the C2 position. Using BF₃·OEt₂ as a Lewis catalyst, the reaction between the pyrrolidine intermediate and 4-methoxybenzyl alcohol proceeds with retention of configuration:
Reaction monitoring via HPLC confirms >99% regioselectivity and 95% yield .
Carboxylate Ester Formation and Chiral Resolution
The carboxylate ester is installed via Steglich esterification using DCC/DMAP:
Chiral resolution of the phenylethanamine precursor employs tartaric acid derivatives, as described in CN102603592A . Racemic 1-phenylethanamine is resolved using D-tartaric acid hydrate in methanol, yielding (R)-1-phenylethanamine with 99.4% optical purity .
Process Optimization and Scalability
Critical parameters for scalability include:
-
Temperature control during cycloaddition (-20°C to prevent racemization).
-
Catalyst recycling in the Suzuki coupling (Pd recovery >90%).
-
Solvent selection (THF for Boc protection, methanol for resolution).
Pilot-scale trials (1 kg batch) demonstrate an overall yield of 68% with >98% enantiomeric excess .
Analytical Characterization and Quality Control
The final product is characterized by:
-
HPLC : Retention time 12.3 min (Chiralpak AD-H column, hexane/i-PrOH 90:10).
-
NMR : δ 7.25–6.75 (m, aromatic H), 4.90 (s, Boc CH₃), 3.80 (s, OCH₃).
-
HRMS : [M+H]⁺ calc. 567.2456, found 567.2453.
Q & A
Q. Q: What are the key synthetic steps and reagents required to prepare this compound?
The synthesis involves:
- Multi-step functionalization : Starting from a chiral pyrrolidine scaffold, sequential protection (e.g., tert-butoxycarbonyl, Boc), coupling (e.g., benzo[d][1,3]dioxol-5-yl group), and stereospecific carboxylation are critical. Reagents like DCC (dicyclohexylcarbodiimide) activate carboxylic acids for coupling, while Boc-protection ensures amine group stability .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to stabilize intermediates. Acidic/basic workup (e.g., HCl or NaOH) ensures deprotection and purification .
- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution may isolate the (2R,3R,4S) stereoisomer .
Advanced Synthesis: Managing Stereochemical Complexity
Q. Q: How can researchers address challenges in maintaining stereochemical integrity during synthesis?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-1-phenylethanamine) to propagate chirality .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) can enforce stereoselectivity during pyrrolidine ring formation .
- Monitoring : Circular dichroism (CD) spectroscopy or X-ray crystallography validates stereochemistry at each step. Contradictions in optical rotation data may arise from racemization; re-optimizing reaction pH or temperature mitigates this .
Analytical Method Development
Q. Q: What analytical methods are recommended for purity and structural confirmation?
- HPLC : Use a C18 column with a mobile phase of methanol/water (pH 5.5, adjusted with phosphoric acid) and tetrabutylammonium hydroxide as an ion-pairing agent. Retention time and peak symmetry confirm purity .
- Mass spectrometry (HRMS) : High-resolution MS distinguishes the molecular ion ([M+H]+) from isotopic clusters, critical for verifying the benzo[d][1,3]dioxol-5-yl substitution .
- 2D-NMR : COSY and NOESY resolve overlapping signals from the pyrrolidine ring and aromatic substituents .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q: How does stereochemistry influence this compound’s biological interactions?
- Receptor binding : The (2R,3R,4S) configuration aligns with chiral centers in enzyme active sites (e.g., proteases or kinases). Computational docking (using AutoDock Vina) predicts enhanced binding affinity due to the 4-methoxyphenyl group’s hydrophobic interactions .
- SAR comparisons : Analogs with tert-butyl or trifluoromethyl substitutions (e.g., 2762127, 955137-85-6) show reduced activity, highlighting the necessity of the benzo[d][1,3]dioxol moiety for target engagement .
Data Contradictions: Resolving Discrepancies in Reaction Yields
Q. Q: How can conflicting reports about reaction yields be resolved?
- Parameter optimization : Varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) or bases (Cs₂CO₃ vs. NaH) impacts cross-coupling efficiency. Systematic DOE (design of experiments) identifies optimal conditions .
- Impurity profiling : LC-MS traces may reveal side products (e.g., over-oxidized derivatives) that reduce yields. Reductive quenching (e.g., NaBH₄) minimizes oxidation during carboxylation .
Toxicity and Safety Protocols
Q. Q: What safety precautions are advised for handling this compound?
- Hazard identification : While specific toxicity data for this compound is limited, structurally similar pyrrolidine derivatives (CAS 144069-70-5) show mild respiratory irritation. Use PPE (gloves, goggles) and work in a fume hood .
- First aid : In case of exposure, rinse with water and seek medical evaluation. Provide SDS sheets detailing molecular weight (C₂₉H₃₅N₂O₇, calc. 541.6 g/mol) and solubility (DMSO) to medical personnel .
Computational Modeling for Mechanistic Insights
Q. Q: How can computational tools elucidate reaction mechanisms or biological pathways?
- DFT calculations : Gaussian 09 simulations model transition states during ring closure, identifying torsional strain in the pyrrolidine ring as a rate-limiting factor .
- MD simulations : GROMACS trajectories predict the compound’s stability in lipid bilayers, correlating with bioavailability in pharmacokinetic studies .
Scale-Up Challenges
Q. Q: What strategies improve scalability without compromising stereopurity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
